Sol-Gel Method: This method involves the hydrolysis and condensation of silicon alkoxides, typically tetraethyl orthosilicate (TEOS), in the presence of a catalyst, resulting in a colloidal suspension (sol) that eventually forms a gel.
Microemulsion Method: This method utilizes a mixture of water, oil, and a surfactant to create microemulsions where nanoparticles of SiO2 are synthesized.
Sputtering: SiO2 can be deposited as thin films by sputtering techniques, where ions bombard a target material (SiO2), causing atoms to be ejected and deposited onto a substrate.
Atomic Layer Deposition (ALD): ALD is a technique to deposit thin films of SiO2 with precise thickness control. The process involves sequential, self-limiting surface reactions using gaseous precursors.
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